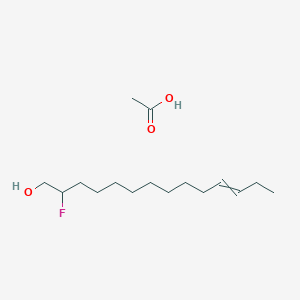
Uranium(1+), hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uranium(1+), hydroxy- is a compound of uranium in which uranium exists in the +1 oxidation state, combined with a hydroxyl group. Uranium is a naturally occurring radioactive element found in various minerals. It is known for its applications in nuclear energy and weaponry due to its fissile properties. The hydroxy- group, consisting of an oxygen and hydrogen atom, is a common functional group in chemistry, often involved in hydrogen bonding and reactivity.
Preparation Methods
The preparation of Uranium(1+), hydroxy- involves specific synthetic routes and reaction conditions. One common method includes the reduction of uranium compounds in the presence of hydroxyl-containing reagents. Industrial production methods often involve the use of advanced techniques such as:
Anion exchange chromatography: This method is used to separate uranium ions from other elements.
Uranyl peroxide precipitation: This technique helps in purifying and solidifying uranium before converting it to the desired compound.
Chemical Reactions Analysis
Uranium(1+), hydroxy- undergoes various types of chemical reactions, including:
Oxidation: Uranium can be oxidized to higher oxidation states, such as +4 or +6, forming compounds like uranium dioxide (UO2) or uranyl ions (UO2^2+).
Reduction: Reduction reactions can convert uranium to lower oxidation states.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. .
Scientific Research Applications
Uranium(1+), hydroxy- has several scientific research applications:
Chemistry: It is used in studying the reactivity and bonding of uranium compounds.
Biology: Research on its effects on biological systems helps understand uranium toxicity and its impact on living organisms.
Medicine: Investigations into its potential use in radiopharmaceuticals for cancer treatment.
Industry: Utilized in the development of advanced materials and nuclear fuel cycles
Mechanism of Action
The mechanism by which Uranium(1+), hydroxy- exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to various biological molecules, disrupting their normal function. This binding often involves the formation of coordination complexes with proteins and nucleic acids, leading to cellular damage and toxicity .
Comparison with Similar Compounds
Uranium(1+), hydroxy- can be compared with other uranium compounds such as:
Uranium dioxide (UO2): A common form of uranium used in nuclear reactors.
Uranyl ions (UO2^2+): Widely studied for their chemical reactivity and environmental impact.
Depleted uranium: Used in military applications and poses similar toxicological concerns
Properties
CAS No. |
380612-88-4 |
|---|---|
Molecular Formula |
H2OU |
Molecular Weight |
256.044 g/mol |
IUPAC Name |
uranium;hydrate |
InChI |
InChI=1S/H2O.U/h1H2; |
InChI Key |
ZIMRZUAJVYACHE-UHFFFAOYSA-N |
Canonical SMILES |
O.[U] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260286.png)

![N-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14260300.png)
![N-{3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propyl}urea](/img/structure/B14260304.png)
![4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid](/img/structure/B14260310.png)

![9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]-](/img/structure/B14260317.png)





![4-methyl-N-[4-[1-[4-(N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-phenylaniline](/img/structure/B14260351.png)
![Benzothiazole, 5-[(1,1-dimethylethyl)thio]-2-methyl-](/img/structure/B14260360.png)
